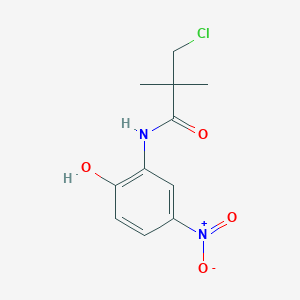

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

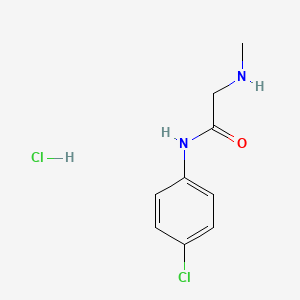

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used for the treatment of pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, the mediators of inflammation.

Scientific Research Applications

Synthetic Chemistry Applications

The cross-coupling of remote meta-C–H bonds, as demonstrated by Wan et al. (2013), highlights the use of a U-shaped template in the arylation and methylation of phenolic derivatives, showcasing innovative approaches to molecular synthesis that could involve similar compounds (Wan, Dastbaravardeh, Li, & Yu, 2013). Similarly, Moon, Jang, & Lee (2009) explored palladium-catalyzed decarboxylative coupling, utilizing acids like phenylpropiolic acid, which shares functional similarities with "(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid" in synthesis processes (Moon, Jang, & Lee, 2009).

Biological and Medicinal Chemistry

In medicinal chemistry, the structurally related compounds have been investigated for their potential as anticancer agents and enzyme inhibitors. Basu Baul et al. (2009) focused on amino acetate functionalized Schiff base organotin(IV) complexes, revealing their significant cytotoxic activity against various human tumor cell lines, indicating potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009). Another study by Bradshaw et al. (2002) on the antitumor benzothiazoles, through amino acid conjugation to improve solubility and bioavailability, presents a strategy that could be applied to the modification of similar compounds for enhanced therapeutic efficacy (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Materials Science and Sensing Applications

The development of novel materials and sensors also benefits from the chemistry of fluorophenyl derivatives. Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens for the detection and removal of metal ions, showcasing the utility of such compounds in environmental monitoring and remediation efforts (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020). Nan et al. (2015) utilized a ratiometric fluorescent pH probe for intracellular imaging, demonstrating the importance of structural design in creating effective sensors for biological applications (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).

properties

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWBMCKJLTZFFT-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrazol-1-yl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2649539.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649542.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)

![4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2649555.png)